Oxaziridine-2-carbaldehyde

Description

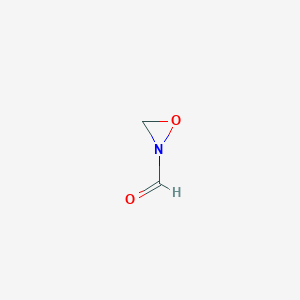

Structure

2D Structure

3D Structure

Properties

CAS No. |

88673-08-9 |

|---|---|

Molecular Formula |

C2H3NO2 |

Molecular Weight |

73.05 g/mol |

IUPAC Name |

oxaziridine-2-carbaldehyde |

InChI |

InChI=1S/C2H3NO2/c4-1-3-2-5-3/h1H,2H2 |

InChI Key |

PSEPJBDNXOQXTN-UHFFFAOYSA-N |

Canonical SMILES |

C1N(O1)C=O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Oxaziridine 2 Carbaldehyde

Vibrational Spectroscopy

Infrared (IR) spectroscopy is highly effective for identifying key functional groups within a molecule. For oxaziridine-2-carbaldehyde, the most prominent feature in the IR spectrum would be the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde. This peak is typically found in the region of 1740–1720 cm⁻¹. spcmc.ac.in The exact frequency can be influenced by electronic effects; conjugation, for example, tends to lower the C=O stretching frequency to around 1710-1685 cm⁻¹. spcmc.ac.inuobabylon.edu.iq

In addition to the carbonyl peak, other characteristic vibrations would be present. The C-H stretch of the aldehyde group typically appears as a pair of medium-intensity bands between 2850 and 2700 cm⁻¹. spcmc.ac.in Vibrations associated with the oxaziridine (B8769555) ring, such as C-N and N-O stretches, are generally weaker and appear in the fingerprint region (below 1500 cm⁻¹), making them more difficult to assign definitively.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aldehyde) | Stretch | 2850 – 2700 (often two bands) | Medium |

| C=O (Aldehyde) | Stretch | 1740 – 1720 | Strong, Sharp |

| C-N (Ring) | Stretch | ~1200 – 1000 | Weak-Medium |

Raman Spectroscopy

Raman spectroscopy, particularly time-resolved resonance Raman (TR³) spectroscopy, serves as a powerful tool for the detection and characterization of transient intermediates, including short-lived oxaziridines formed during photochemical reactions. hku.hkacs.orgresearchgate.net While stable oxaziridines can be characterized by standard Raman techniques, the application of TR³ is crucial for identifying them as fleeting species in a reaction pathway.

In the photorearrangement of pyridazine (B1198779) N-oxide, for instance, TR³ spectroscopy was instrumental in identifying the formation of an oxaziridine intermediate, 1,2-diaza-7-oxa-bicyclo[4.1.0]hepta-2,4-diene. hku.hkacs.org The technique allows for the acquisition of vibrational spectra of species that exist on timescales from femtoseconds to nanoseconds, providing structural information that is otherwise inaccessible. The observed Raman bands of the transient oxaziridine can be compared with theoretical frequencies calculated using computational methods, such as Density Functional Theory (DFT), to confirm its structure. researchgate.net

The vibrational modes of the oxaziridine ring are sensitive to substituent effects. Key Raman bands associated with the oxaziridine ring include stretching and deformation modes of the C-N, N-O, and C-O bonds. Theoretical calculations on the parent oxaziridine molecule indicate that the N-O bond is the weakest in the three-membered ring. ichem.md The frequencies of these vibrations provide a fingerprint for the heterocyclic ring, though specific band positions can vary significantly based on the electronic and steric nature of the substituents on the carbon and nitrogen atoms.

Table 1: Illustrative Vibrational Analysis Techniques for Oxaziridines

| Technique | Application | Key Findings | References |

|---|---|---|---|

| Time-Resolved Resonance Raman (TR³) | Detection of transient oxaziridine intermediates in photochemical reactions. | Enabled the identification and structural assignment of a bicyclic oxaziridine intermediate. | hku.hk, acs.org, researchgate.net |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of stable oxaziridine derivatives in the solid state, providing precise information on bond lengths, bond angles, and absolute configuration. scispace.com The data obtained are crucial for understanding the geometry of the strained three-membered ring and how it is influenced by different substituents.

The structure of the oxaziridine ring is non-planar, and the substituents on the nitrogen and carbon atoms adopt specific stereochemical relationships. A key structural feature of many oxaziridines is the high inversion barrier at the nitrogen atom, which allows for the existence of stable, isolable nitrogen-centered chirality. X-ray analysis unambiguously establishes this absolute configuration.

Structural studies on various oxaziridines, such as N-sulfonyl and N-phosphinoyl derivatives, have provided detailed insights into their molecular architecture. researchgate.netrsc.org For example, in N-sulfonyl oxaziridines, the electron-withdrawing sulfonyl group has been found to have a minimal effect on the core geometry of the oxaziridine ring itself. researchgate.net However, substituents can significantly impact intermolecular interactions and crystal packing. Crystallographic data are often deposited in databases like the Cambridge Structural Database (CSD), accessible via Crystallographic Information Files (CIFs), allowing for widespread dissemination and analysis. nih.govnih.gov

Table 2: Selected X-ray Crystallographic Data for Representative Oxaziridine Derivatives

| Compound/Derivative Type | C-N Bond (Å) | C-O Bond (Å) | N-O Bond (Å) | O-C-N Angle (°) | C-N-O Angle (°) | C-O-N Angle (°) | Reference |

|---|---|---|---|---|---|---|---|

| Parent Oxaziridine (calculated) | 1.436 | 1.398 | 1.496 | 63.7 | 59.4 | 56.9 | researchgate.net |

| 3,3-Dimethyl-2-phosphinoyloxaziridine | 1.477(3) | 1.439(5) | 1.510(5) | 58.4(2) | 59.4(2) | 62.2(2) | rsc.org |

| 3-(4-Chlorophenyl)-2-(diphenyl-phosphinoyl)oxaziridine | Data compared, values not specified | Data compared, values not specified | Data compared, values not specified | Data compared, values not specified | Data compared, values not specified | Data compared, values not specified | rsc.org |

Note: Data represents examples from the literature; values can vary between different specific compounds and measurement conditions.

**3.4. Advanced Techniques for Mechanistic Intermediate Characterization

In-situ spectroscopic techniques are indispensable for monitoring chemical reactions in real-time, providing kinetic data and enabling the detection of reactive intermediates without the need for sample isolation. Both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are widely employed to study reactions involving oxaziridines, from their synthesis to their subsequent transformations. researchgate.netmdpi.com

In-situ NMR Spectroscopy: ¹H NMR spectroscopy is particularly useful for monitoring the synthesis of oxaziridines, which is commonly achieved through the oxidation of imines. mdpi.com The progress of the reaction can be followed by observing the disappearance of the imine C-H proton signal and the appearance of a characteristic upfield signal for the C-H proton of the newly formed oxaziridine ring. mdpi.com For example, in the oxidation of N-tert-butyl benzaldimine, the formation of the corresponding oxaziridine was identified by a signal at δ = 4.7 ppm in the ¹H NMR spectrum. mdpi.com This method allows for the determination of reaction rates, conversion, and the formation of byproducts, providing a comprehensive picture of the reaction profile. nih.gov

In-situ IR Spectroscopy: In-situ IR spectroscopy, including techniques like time-resolved IR (TRIR) and near-infrared (NIR) spectroscopy, offers complementary information for reaction monitoring. researchgate.netresearchgate.net TRIR can detect short-lived intermediates, such as oxaziridines formed during photochemical processes, by capturing their unique vibrational signatures. acs.orgupenn.edu For routine reaction monitoring, changes in the IR spectrum, such as the disappearance of the imine C=N stretching band and the appearance of bands corresponding to the oxaziridine ring, can be tracked over time. The non-invasive nature of IR spectroscopy makes it ideal for real-time analysis under various reaction conditions. researchgate.net These in-situ methods are critical for optimizing reaction conditions and elucidating complex reaction mechanisms involving oxaziridine intermediates. nih.govmdpi.com

Mechanistic Investigations of Reactions Involving Oxaziridine 2 Carbaldehyde and N Acyl Oxaziridines

Oxygen Atom Transfer Mechanisms

Oxaziridines, particularly N-sulfonyloxaziridines, are widely recognized as electrophilic sources of oxygen, capable of transferring an oxygen atom to a variety of nucleophiles including sulfur, phosphorus, selenium, nitrogen, and carbon. nih.govacs.org The driving force for these reactions is the release of ring strain and the formation of a stable imine byproduct. nih.gov

Stereochemical Outcomes of Oxygen Transfer.nih.gov

The stereochemistry of the oxaziridine (B8769555) plays a crucial role in determining the stereochemical outcome of the oxygen transfer reaction, a principle that is widely exploited in asymmetric synthesis. nih.gov

Asymmetric Induction in Prochiral Substrates.nih.govacs.orgrowan.edunih.gov

Chiral, non-racemic oxaziridines are effective reagents for the asymmetric oxidation of prochiral substrates, such as enolates and sulfides. nih.govignited.inrowan.edu The use of enantiomerically pure N-sulfonyloxaziridines, like those derived from camphor (B46023), has been particularly successful in achieving high levels of asymmetric induction. taltech.eewikipedia.org

For the α-hydroxylation of prochiral enolates, the prevailing model suggests an open transition state where the steric bulk of the substituents on the oxaziridine directs the approach of the enolate to one face of the oxaziridine, thereby controlling the stereochemistry of the newly formed stereocenter. ignited.inwikipedia.org The predictability of the stereochemical outcome has made this a valuable method in the total synthesis of complex natural products. wikipedia.org

| Reagent Type | Application | Stereochemical Control |

| Chiral N-sulfonyloxaziridines | Asymmetric α-hydroxylation of prochiral enolates | High, predictable enantioselectivity |

| Chiral N-sulfonyloxaziridines | Asymmetric oxidation of prochiral sulfides | High asymmetric induction |

Nitrogen Atom Transfer Mechanisms

While oxaziridines are predominantly used as oxygen transfer agents, certain N-substituted oxaziridines can also participate in nitrogen atom transfer reactions. rowan.edu The nature of the substituent on the oxaziridine nitrogen is a key determinant of whether oxygen or nitrogen transfer is favored. mdpi.com

N-H, N-alkyl, and N-alkoxycarbonyl oxaziridines can serve as electrophilic nitrogen sources. mdpi.com For instance, N-Boc-oxaziridines have been shown to transfer a nitrogen atom to organometallic species, such as diorganozinc reagents. nih.govacs.org In these cases, it is proposed that the oxaziridine oxygen atom acts as a Lewis base, coordinating to the zinc and activating the nitrogen atom for electrophilic attack by the organozinc compound. nih.govacs.org This coordination favors nitrogen transfer over the more common oxygen transfer pathway. nih.govacs.org

Furthermore, N-sulfonyl oxaziridines have been shown to undergo intramolecular C-H bond amination in the presence of a copper(II) catalyst, representing a formal nitrogen atom transfer. nih.gov The proposed mechanism involves activation of the oxaziridine by the copper catalyst, leading to regioselective abstraction of a C-H bond followed by cyclization to form a C-N bond. nih.gov

| Oxaziridine Type | Reactivity | Mechanistic Proposal |

| N-Boc-oxaziridines | Nitrogen transfer to organozinc reagents | Lewis basic oxygen coordinates to zinc, activating nitrogen for attack |

| N-Sulfonyloxaziridines | Intramolecular C-H amination (with Cu(II) catalyst) | Copper-catalyzed activation, C-H abstraction, and radical recombination |

Nucleophilic Attack at the Oxaziridine Nitrogen Atom

The oxaziridine ring is characterized by a weak N-O bond and high ring strain, making it susceptible to nucleophilic attack. wikipedia.orgichem.md The site of nucleophilic attack on the oxaziridine ring is largely determined by the nature of the substituent on the nitrogen atom. mdpi.com When the nitrogen substituent is small, such as a hydrogen atom, nucleophiles tend to attack the nitrogen atom. wikipedia.orgignited.in This is attributed to the accessibility of the nitrogen's lone pair and the electrophilic character of the nitrogen atom in such systems. ichem.md

For N-acyl oxaziridines, including oxaziridine-2-carbaldehyde, the situation is more complex. While the electron-withdrawing nature of the acyl group enhances the electrophilicity of the nitrogen atom, it can also influence the stability of potential intermediates and transition states. acs.org Studies have shown that N-acyl oxaziridines can undergo nitrogen atom transfer reactions, particularly with soft nucleophiles. wikipedia.org For instance, N-Boc-oxaziridines have been shown to transfer nitrogen to organometallic species and various enolates, although the latter can be complicated by side reactions. nih.govrowan.edu The mechanism of these nitrogen transfer reactions is generally considered to be a concerted process, driven by the release of ring strain and the formation of a stable carbonyl or imine byproduct. nih.gov

Influence of N-Substituent (e.g., Formyl Group) on Transfer Selectivity

The substituent on the oxaziridine nitrogen plays a crucial role in dictating whether the oxaziridine acts as an oxygen or a nitrogen transfer agent. mdpi.comrowan.edu Bulky and strongly electron-withdrawing N-substituents, such as sulfonyl groups, favor oxygen transfer by increasing the leaving group ability of the nitrogen-containing fragment. mdpi.comacs.org Conversely, smaller N-substituents, like the formyl group in this compound, generally favor nitrogen transfer. mdpi.com

The presence of an N-acyl group, such as a formyl or Boc group, significantly lowers the energy barrier for nitrogen inversion compared to N-alkyl oxaziridines. acs.orgnih.gov This is due to the stabilizing π-conjugation in the transition state for nitrogen inversion. acs.orgnih.gov This lower inversion barrier can influence the stereochemical outcome of reactions. While N-acyl oxaziridines are capable of nitrogen atom transfer, this reactivity has been explored to a lesser extent than their oxygen-transferring counterparts. wikipedia.org The efficiency of nitrogen transfer from N-acyl oxaziridines can be hampered by competitive reactions, such as oxidation and aldol-type condensations, particularly when aldehydes are generated as byproducts. mdpi.comrowan.edu

| N-Substituent | Primary Mode of Reactivity | Rationale | Reference |

|---|---|---|---|

| Small (e.g., H) | Nitrogen Transfer | Less steric hindrance at the nitrogen atom. | wikipedia.orgmdpi.com |

| Acyl (e.g., Formyl, Boc) | Nitrogen Transfer (competes with oxidation) | Electron-withdrawing nature enhances nitrogen electrophilicity; smaller size compared to sulfonyl groups. | wikipedia.orgmdpi.comnih.gov |

| Sulfonyl | Oxygen Transfer | Strongly electron-withdrawing, making the imine a good leaving group; bulky group sterically shields the nitrogen. | mdpi.comacs.org |

Rearrangement Reactions

Oxaziridines, including N-acyl derivatives, are known to undergo a variety of rearrangement reactions under different conditions, leading to the formation of nitrones and amides. These transformations can be initiated thermally, photochemically, or with the aid of transition metal catalysts. acs.org

Thermal Rearrangements to Nitrones and Amides

Upon heating, oxaziridines can rearrange to form either nitrones or amides. researchgate.net The thermal rearrangement to nitrones involves the cleavage of the C-O bond of the oxaziridine ring. acs.orgresearchgate.net This process is often utilized in tandem with 1,3-dipolar cycloaddition reactions, where the in situ generated nitrone is trapped by a dipolarophile. acs.orgnih.gov The thermal stability of oxaziridines varies, with some being too unstable for isolation. wur.nl The rearrangement can be facilitated by using high-boiling solvents like toluene (B28343) or xylene. google.com

The thermal rearrangement to amides proceeds through the cleavage of the N-O bond. researchgate.net This pathway is influenced by the nature of the substituents on the oxaziridine ring. For instance, the thermal decomposition of 2-arylsulphonyl-3-phenyloxaziridines yields amides, suggesting a mechanism that avoids the formation of a high-energy nitrenium ion. rsc.org

Photochemical Rearrangements and Radical Mechanisms

Photochemical irradiation provides an alternative pathway for the rearrangement of oxaziridines. wikipedia.org Upon exposure to UV light, oxaziridines can undergo rearrangement via a radical mechanism to form amides. wikipedia.orgacs.org This process often involves the homolytic cleavage of the N-O bond to generate a diradical intermediate. publish.csiro.au Subsequent rearrangement of this intermediate leads to the final amide product. publish.csiro.au

The photochemical rearrangement of chiral oxaziridines has been employed in asymmetric synthesis to produce chiral lactams. researchgate.netconicet.gov.ar The stereochemical outcome of these reactions can often be predicted based on stereoelectronic effects, where the group trans to the nitrogen lone pair preferentially migrates. wikipedia.org The exact mechanism of photochemical rearrangements can be complex and may involve either singlet or triplet excited states, depending on the specific oxaziridine and reaction conditions. wur.nl While a radical pathway is often implicated, the involvement of oxaziridines as intermediates in the photochemistry of all heteroaromatic N-oxides has been a subject of debate. wur.nl

Transition Metal-Catalyzed Rearrangements (e.g., to Amides)

Transition metals can effectively catalyze the rearrangement of oxaziridines to amides. acs.orgnih.gov This method offers a potentially greener route to amides from aldehydes and amines via an imine and oxaziridine intermediate. researchgate.net The first report of a transition metal-catalyzed rearrangement of an oxaziridine to an amide involved the use of iron(II) sulfate. acs.org

Mechanistic studies suggest that these rearrangements can proceed through a single-electron transfer (SET) pathway. acs.orgrsc.org A redox-active transition metal, such as copper(I) or iron(II), can reduce the oxaziridine, leading to the formation of a nitrogen-centered radical. acs.org This radical can then undergo further reactions, such as 1,2-hydrogen atom migration or radical cleavage, ultimately leading to the amide product. acs.org The use of visible-light photoredox catalysis has also emerged as a mild and efficient method for promoting the selective rearrangement of oxaziridines to amides. rsc.org

| Reaction Type | Key Conditions | Primary Product(s) | General Mechanism | Reference |

|---|---|---|---|---|

| Thermal Rearrangement | Heat, high-boiling solvent | Nitrones, Amides | C-O or N-O bond cleavage | acs.orgresearchgate.net |

| Photochemical Rearrangement | UV light | Amides, Lactams | Radical mechanism via N-O bond homolysis | wikipedia.orgacs.orgpublish.csiro.au |

| Transition Metal-Catalyzed Rearrangement | Fe(II), Cu(I), Rh(I) catalysts, visible-light photoredox | Amides | Single-electron transfer (SET) pathway, radical intermediates | acs.orgnih.govresearchgate.net |

Cycloaddition Reaction Mechanisms

The strained three-membered ring of oxaziridines makes them suitable partners in cycloaddition reactions. wikipedia.org These reactions can proceed through the cleavage of the C-O, C-N, or N-O bonds, leading to a variety of heterocyclic products. acs.org

A common cycloaddition pathway involves the initial rearrangement of the oxaziridine to a nitrone, which then undergoes a [3+2] cycloaddition with a dipolarophile. acs.org This tandem rearrangement-cycloaddition strategy has been used to synthesize isoxazolidines. nih.gov Intramolecular versions of this reaction have also been developed. publish.csiro.au

More recently, methods have been developed to promote cycloaddition reactions that involve the cleavage of the C-N and N-O bonds. acs.orgnih.gov For instance, N-sulfonyl oxaziridines have been shown to react with styrenic olefins in the presence of certain Lewis acids to form 1,2-isoxazolidines, suggesting the formation of an electron-deficient N-sulfonyl nitrone intermediate. nih.gov In a fascinating divergence, the use of a bulky scandium(III) catalyst with the same oxaziridines leads to cycloaddition products consistent with the formation of a long-elusive carbonyl imine intermediate. nih.gov Furthermore, oxaziridines can participate in formal [3+2] cycloaddition reactions with ketenes, catalyzed by Lewis bases, to produce oxazolidin-4-ones through N-O bond cleavage. mdpi.com Ligand-free silver fluoride (B91410) has also been shown to promote the diastereoselective (3 + 2) annulation of oxaziridines with isocyanoacetates to yield cis-2-imidazolines. acs.org

[3+2] Cycloadditions with Heterocumulenes and Olefins

Oxaziridines, including this compound and its derivatives, are valuable reagents in organic synthesis, known for their participation in [3+2] cycloaddition reactions. wikipedia.org This reactivity stems from the strained three-membered ring and the relatively weak N-O bond. wikipedia.org These reactions provide a powerful method for constructing five-membered heterocyclic rings, which are common motifs in biologically active molecules and pharmaceuticals. nih.govresearchgate.net

Oxaziridines can react with a variety of dipolarophiles, including heterocumulenes and olefins, to yield a diverse range of heterocyclic products. wikipedia.orgnih.gov The course of these cycloadditions can be influenced by several factors, including the nature of the substituents on the oxaziridine ring and the choice of catalyst. nih.gov

With heterocumulenes, oxaziridines undergo cycloaddition to form various five-membered heterocycles. wikipedia.org In the case of olefins and alkynes, the reaction can lead to the formation of isoxazolidines and isoxazolines, respectively. nih.govmdpi.com For instance, the reaction of N-tert-butyl-3-phenyloxaziridine with electron-rich alkenes has been shown to produce isoxazolidines through the insertion of the π-unsaturated system into the C-O bond of the oxaziridine. acs.org

The table below summarizes representative examples of [3+2] cycloaddition reactions involving oxaziridines with various dipolarophiles.

| Oxaziridine Reactant | Dipolarophile | Product | Catalyst/Conditions | Reference |

| N-Nosyloxaziridine | Styrenic Olefins | cis-1,2-Isoxazolidine | TiCl₄ | nih.gov |

| N-Nosyloxaziridine | Various π systems | trans-1,2-Isoxazolines | [Sc(tmbox)Cl₂]SbF₆ | acs.org |

| N-tert-butyl-3-phenyloxaziridine | Electron-rich Alkenes | Isoxazolidine | Not specified | acs.org |

| Oxaziridines | Arynes | Dihydrobenzisoxazoles | Not specified | nih.govnih.gov |

| Oxaziridines | Alkenes or Alkynes | Isoxazolidines or Isoxazolines | Not specified | mdpi.com |

| N-Acylaziridines | Alkenes | Pyrrolidines | Ti-catalyst | nih.gov |

Recent advancements have also demonstrated the use of photoredox catalysis to facilitate the [3+2] cycloaddition of oxaziridines with alkynes, offering a greener and more atom-economical approach to 4-isoxazolines. mdpi.com This method involves the in situ generation of a nitrone from the oxaziridine via a single-electron transfer (SET) mechanism. mdpi.com

Role of O-N vs. C-O Bond Cleavage in Cycloadditions

The mechanistic pathway of cycloaddition reactions involving oxaziridines is critically dependent on which bond within the three-membered ring is cleaved: the O-N bond or the C-O bond. nih.govmdpi.com The nature of the substituents on the oxaziridine ring and the reaction conditions, particularly the choice of Lewis acid catalyst, play a pivotal role in dictating the regioselectivity and stereoselectivity of the reaction by favoring one cleavage pathway over the other. nih.govacs.org

O-N Bond Cleavage:

Cleavage of the O-N bond is a common pathway, particularly in reactions where the oxaziridine acts as an oxygen transfer agent. mdpi.comnih.gov For N-sulfonyloxaziridines, experimental and computational studies have shown that in oxygen transfer reactions to nucleophiles like alkenes, the N-O bond cleavage is more advanced in the transition state than the C-O bond formation. acs.orgnih.gov This mode of reactivity is facilitated by electron-withdrawing groups on the nitrogen atom, such as a sulfonyl group, which increases the leaving group ability of the resulting imine. mdpi.com

In the context of cycloadditions, Lewis acid catalysis can promote O-N bond cleavage to generate a nitrone intermediate. For example, the Yoon laboratory reported that the TiCl₄-catalyzed rearrangement of an N-sulfonyloxaziridine generates a highly electrophilic N-sulfonyl nitrone. nih.govacs.org This nitrone then undergoes a [3+2] cycloaddition with styrenic olefins to produce cis-1,2-isoxazolidines. nih.gov

C-O Bond Cleavage:

Alternatively, cleavage of the C-O bond leads to the formation of a 1,3-dipole known as a carbonyl imine. nih.gov This pathway is less common but can be accessed under specific catalytic conditions. The Yoon laboratory also demonstrated that by using a bulky scandium complex, [Sc(tmbox)Cl₂]SbF₆, as the Lewis acid catalyst, the same N-sulfonyloxaziridine can be induced to rearrange via C-O bond cleavage. nih.govacs.org The resulting carbonyl imine intermediate reacts with various π systems to afford trans-1,2-isoxazolines. acs.org This discovery was the first experimental validation of the ability of carbonyl imines to participate in dipolar cycloaddition reactions. nih.gov

The ability to selectively promote either O-N or C-O bond cleavage by choosing the appropriate Lewis acid catalyst provides a powerful tool for controlling the stereochemical outcome of these cycloaddition reactions, allowing for the selective synthesis of either cis or trans substituted isoxazolidines. nih.gov

Reactions involving arynes have also been shown to proceed through an unusual C-O bond cleavage of the oxaziridine ring to furnish dihydrobenzisoxazoles. nih.govnih.gov

The table below outlines the relationship between the type of bond cleavage, the intermediate formed, and the resulting product stereochemistry in the cycloaddition of N-sulfonyloxaziridines.

| Catalyst | Bond Cleavage | Intermediate | Product Stereochemistry | Reference |

| TiCl₄ | O-N | N-Sulfonyl Nitrone | cis | nih.gov |

| [Sc(tmbox)Cl₂]SbF₆ | C-O | Carbonyl Imine | trans | nih.govacs.org |

Applications of Oxaziridine 2 Carbaldehyde and N Acyl Oxaziridines in Advanced Organic Synthesis

Enantioselective Oxidation Reactions

N-Sulfonyloxaziridines, often referred to as Davis oxaziridines, are prominent as oxygen transfer agents due to their stability, ease of preparation, and high oxidizing power compared to N-alkyl analogs. nih.gov These reagents have been extensively used for the stereo- and regioselective oxidation of various nucleophiles, including enolates, alkenes, sulfides, and selenides. acs.orgresearchgate.net

Asymmetric α-Hydroxylation of Carbonyl Compounds and Enolates

The asymmetric α-hydroxylation of carbonyl compounds via their enolates is one of the most significant applications of chiral oxaziridines, providing direct access to valuable α-hydroxy carbonyl motifs present in numerous natural products. acs.orgdrexel.edu Enantiomerically pure (camphorylsulfonyl)oxaziridine derivatives are highly effective for this transformation, reacting with prochiral enolates to yield α-hydroxy ketones and esters with high levels of enantiomeric excess. wikipedia.orgdrexel.eduorganic-chemistry.org

The stereoselectivity of this reaction is influenced by several factors, including the structure of the oxaziridine (B8769555), the substitution pattern of the enolate, and the reaction conditions such as temperature and the choice of base. drexel.edu For instance, the oxidation of acyclic secondary ketone enolates can afford high enantiomeric excess (>95% ee), while tertiary substituted ketone enolates may show lower selectivity. drexel.edu The development of modified reagents, such as (+)- and (-)-((8,8-dimethoxycamphoryl)sulfonyl)oxaziridines, has proven effective in optimizing stereoselectivity for specific substrates, including cyclic ketones like methoxytetralones and methoxychromanones, where enantiomeric excesses greater than 95% have been achieved. drexel.edu

The mechanism of oxygen transfer from N-sulfonyloxaziridines to enolates is described as a concerted, asynchronous SN2-type process. organic-chemistry.orgrsc.org The enolate anion attacks the electrophilic oxygen atom of the oxaziridine, leading to a hemiaminal intermediate which then fragments to furnish the α-hydroxy carbonyl compound and a sulfinimine byproduct. organic-chemistry.org

Catalytic versions of this reaction have also been developed. Chiral Lewis acids, such as titanium and zinc complexes, can coordinate to the carbonyl substrate, promoting the formation of a chiral enolate that then reacts with an achiral oxaziridine like an N-sulfonyloxaziridine. acs.orgnih.govnih.gov For example, a chiral titanium(IV) TADDOLate complex catalyzes the hydroxylation of β-keto esters with up to 94% ee. nih.govnih.gov Similarly, organocatalytic approaches using chiral guanidines have achieved exceptional yields and enantioselectivities in the α-hydroxylation of β-keto esters and β-dicarbonyl compounds. acs.orgnih.gov

Table 1: Asymmetric α-Hydroxylation of Ketone Enolates with Camphorsulfonyl Oxaziridine Derivatives

| Ketone Substrate | Oxaziridine Reagent | Product ee (%) | Reference |

|---|---|---|---|

| Acyclic Secondary Ketone | (Camphorylsulfonyl)oxaziridine | >95 | drexel.edu |

| 2-Methyl Deoxybenzoin | (Camphorylsulfonyl)oxaziridine | 9-21 | drexel.edu |

| 8-Methoxytetralone | ((8,8-Dimethoxycamphoryl)sulfonyl)oxaziridine | >95 | drexel.edu |

| 5-Methoxychromanone | ((8,8-Dimethoxycamphoryl)sulfonyl)oxaziridine | >95 | drexel.edu |

| β-Keto Ester | Chiral Titanium(IV) TADDOLate / N-Sulfonyloxaziridine | up to 94 | nih.govnih.gov |

| β-Dicarbonyl Compound | Chiral Guanidine / N-Tosyloxaziridine | Excellent | acs.orgnih.gov |

Enantioselective Epoxidation of Alkenes

Chiral oxaziridines are effective reagents for the asymmetric epoxidation of unfunctionalized alkenes, a challenging transformation for many other methods. ignited.inresearchgate.net This reaction is particularly valuable for creating highly acid-sensitive epoxides. ignited.inwikipedia.org While early examples with chiral N-sulfonyloxaziridines showed high enantioselectivity (e.g., >90% ee for trans-α-methyl stilbene), they often required harsh conditions and long reaction times. lboro.ac.uk

More recent developments have focused on catalytic systems. Quaternized oxaziridinium salts, generated in situ from chiral iminium salts and a stoichiometric oxidant like Oxone, can efficiently epoxidize alkenes at ambient temperatures. mdpi.comnih.gov These organocatalytic systems have achieved high enantioselectivities, with up to 95% ee reported for unfunctionalized alkenes. researchgate.net The stereochemical outcome is largely determined by the absolute configuration of the carbon atom adjacent to the oxygen in the oxaziridine ring. nih.gov Perfluoro-cis-2,3-dialkyloxaziridines are particularly reactive and can epoxidize even electron-deficient alkenes under mild conditions with high stereoselectivity. researchgate.net

The mechanism for epoxidation is believed to proceed via a concerted, asynchronous oxygen atom transfer from the oxaziridine to the alkene. rsc.orgwayne.edu The development of these catalytic systems represents a significant advance, making asymmetric epoxidation more practical for large-scale synthesis. ignited.inwikipedia.org

Table 2: Enantioselective Epoxidation of Alkenes

| Alkene Substrate | Reagent/Catalyst System | Product ee (%) | Reference |

|---|---|---|---|

| trans-α-Methyl Stilbene | Chiral N-Sulfonyloxaziridine | >90 | lboro.ac.uk |

| Unfunctionalized Alkenes | Chiral Iminium Salt / Oxone | up to 95 | researchgate.net |

| Various Alkenes | Perfluoro-cis-2,3-dialkyloxaziridine | High Stereoselectivity | researchgate.net |

Asymmetric Oxidation of Sulfides and Selenides

The asymmetric oxidation of prochiral sulfides and selenides to their corresponding chiral sulfoxides and selenoxides is a fundamental transformation in organic synthesis, as these products are valuable chiral auxiliaries and intermediates. nih.govucc.ie Chiral N-sulfonyloxaziridines, such as camphor-derived variants, are highly effective stoichiometric reagents for this purpose, often providing high enantioselectivity. acs.orglibretexts.orgorgsyn.org This approach has been successfully applied to the kilogram-scale synthesis of the proton pump inhibitor rabeprazole. acs.org

The reaction involves the nucleophilic attack of the sulfur or selenium atom on the electrophilic oxygen of the oxaziridine. acs.orgwayne.edu The efficiency and selectivity of the oxidation can be influenced by the structure of both the substrate and the oxaziridine. acs.org

Catalytic methods for asymmetric sulfoxidation using oxaziridines have also been explored. One strategy involves the in situ generation of a chiral oxaziridine from a chiral imine precursor and a terminal oxidant like hydrogen peroxide. acs.orgnih.gov While initial attempts showed catalytic turnover, the enantiomeric excesses were often low. acs.org Another approach involves the use of additives to enhance the reactivity of less reactive N-alkyloxaziridines. For example, the addition of methanesulfonic acid can promote the oxidation of sulfides by protonating the oxaziridine nitrogen, forming a more reactive oxaziridinium-like intermediate in situ. mdpi.comnih.gov Furthermore, highly effective and enantioselective sulfoxidation has been achieved using chiral oxaziridinium salts as stoichiometric reagents, yielding sulfoxides with over 99% ee in some cases. nih.gov

Table 3: Asymmetric Oxidation of Sulfides with Oxaziridine-Based Reagents

| Substrate | Reagent/Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Dialkyl Sulfides | Chiral Imine / H₂O₂ | Sulfoxide | up to >98% | nih.gov |

| Thioanisole | Chiral N-Alkyloxaziridine / MsOH | Sulfoxide | Modest | mdpi.comnih.gov |

| Various Sulfides | Chiral Oxaziridinium Salt | Sulfoxide | up to >99% | nih.gov |

| Rabeprazole Precursor | Camphor-derived Oxaziridine | Rabeprazole | High | acs.org |

Stereoselective C-H Functionalization

The direct functionalization of unactivated C-H bonds is a major goal in synthetic chemistry. Oxaziridines, particularly highly electron-deficient N-sulfonyl and perfluorinated derivatives, have emerged as capable reagents for C-H oxidation reactions. acs.orgnih.govnih.gov Early examples demonstrated that perfluorinated oxaziridines could hydroxylate alkane C-H bonds at room temperature. acs.orgnih.gov

More recent research has focused on developing catalytic and regioselective C-H functionalization methods. Copper(II) catalysts have been shown to activate N-sulfonyl oxaziridines, enabling the regioselective intramolecular amination of sp³-hybridized C-H bonds to form piperidine (B6355638) and tetrahydroisoquinoline structures. nih.gov The proposed mechanism involves coordination of the copper catalyst to the oxaziridine, which activates it for regioselective hydrogen atom abstraction at the δ-position, followed by radical recombination to form the C-N bond. rsc.orgnih.gov This represents a novel method for the formal nitrogen atom transfer from N-sulfonyl oxaziridines. nih.gov

In contrast, copper(I) catalysis with N-alkyl oxaziridines can lead to allylic sp³ C-H oxygenation. rsc.org This process is thought to involve reductive homolysis of the N-O bond by the Cu(I) catalyst, followed by a 1,5-hydrogen atom transfer and subsequent C-O bond formation. rsc.org The ability to tune the reactivity of the oxaziridine system through the choice of N-substituent and catalyst allows for selective C-H amination or oxygenation. rsc.orgnih.gov

Enantioselective Amination Reactions

While N-sulfonyl oxaziridines are primarily oxygen transfer agents, oxaziridines with smaller N-substituents, such as N-H, N-alkyl, or N-alkoxycarbonyl, can serve as electrophilic aminating agents. mdpi.comwikipedia.orgacs.org This reactivity is crucial for the formation of C-N bonds, a key step in the synthesis of many nitrogen-containing compounds. mdpi.comnih.gov

Asymmetric Amination of Carbon and Heteroatom Nucleophiles

The electrophilic amination of nucleophiles is a powerful tool for introducing nitrogen into organic molecules. nih.gov Chiral N-H oxaziridines, which can be prepared in stable, enantiomerically pure forms, have been successfully used for the asymmetric amination of carbon nucleophiles like ester and nitrile enolates. acs.orgacs.org In these reactions, the nitrogen atom, along with the chiral backbone of the oxaziridine (e.g., derived from camphor), is transferred to the nucleophile. acs.orgacs.org The proposed mechanism involves the nucleophilic attack of the enolate at the nitrogen atom of the oxaziridine ring, causing N-O bond cleavage. acs.org

N-(Alkoxycarbonyl)oxaziridines, such as N-Boc derivatives, also react with various enolates and organometallic reagents to deliver a protected amino group. acs.orgnih.gov While these reactions can be complicated by competitive oxidation or aldol (B89426) side reactions, they provide a direct route to protected primary amines and α-amino ketones. mdpi.comnih.govnih.gov

Beyond carbon nucleophiles, oxaziridines can aminate heteroatoms. nih.gov A recent development is the enantioselective synthesis of sulfinamidines through the electrophilic amination of sulfenamides using an enantiopure N-H oxaziridine. researchgate.netresearchgate.net This reaction provides access to configurationally stable, S-chiral sulfinamidines, which are valuable building blocks in medicinal chemistry. researchgate.netresearchgate.net

Table 4: Asymmetric Amination with Chiral Oxaziridines

| Nucleophile | Oxaziridine Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ester and Nitrile Enolates | Chiral N-H Oxaziridine | α-Amino Acid Precursors | Asymmetric nitrogen transfer | acs.orgacs.org |

| Enolates | N-Boc-oxaziridine | α-Amino Ketones | Electrophilic amination | acs.orgnih.gov |

| Diorganozinc Reagents | N-Boc-oxaziridine | N-Boc-protected Primary Amines | Nitrogen transfer over oxygen transfer | nih.gov |

| Sulfenamides | Enantiopure N-H Oxaziridine | Chiral Sulfinamidines | Enantioselective N-transfer | researchgate.netresearchgate.net |

Oxyamination and Aminohydroxylation Strategies

Oxaziridines, particularly N-sulfonyl oxaziridines, have become pivotal reagents in the development of oxyamination and aminohydroxylation reactions, providing a powerful alternative to traditional methods like the Sharpless aminohydroxylation. nih.govorganic-chemistry.org These reactions simultaneously introduce both a nitrogen and an oxygen functionality across a double bond, yielding valuable 1,2-amino alcohols and their derivatives. The regioselectivity of these transformations can be effectively controlled by the choice of a transition metal catalyst, a feature that significantly enhances their synthetic utility. nih.gov

Copper(II) and iron(II) complexes have been at the forefront of catalyzing these reactions. The Yoon group demonstrated that copper(II) bis(oxazoline) complexes can catalyze the oxyamination of alkenes with N-sulfonyl oxaziridines, leading to the formation of oxazolidine (B1195125) products. nih.govthieme-connect.com This approach has been noted for its excellent regioselectivity. nih.gov Complementary to this, the use of iron(II) salts as catalysts in the reaction between N-sulfonyl oxaziridines and olefins results in the formation of 1,3-oxazolidines with the opposite regioselectivity. acs.org This dual catalytic system allows for access to either regioisomeric form of the desired 1,2-amino alcohol from the same starting materials, simply by selecting the appropriate inexpensive, first-row transition metal catalyst. nih.govacs.org

The development of enantioselective versions of these reactions has been a key focus. A notable example is the highly regioselective and enantioselective oxyamination of alkenes with N-sulfonyl oxaziridines catalyzed by a novel iron(II) bis(oxazoline) complex. nih.gov This process furnishes oxazolidine products which can be readily converted to highly enantioenriched free amino alcohols. nih.gov This iron-catalyzed method is a rare example of a highly enantioselective oxidative transformation. nih.gov The ability to achieve high levels of both regio- and stereocontrol using these oxaziridine-based methods presents a significant advance in the synthesis of chiral amino alcohols. nih.govresearchgate.net

Organocatalytic approaches to aminohydroxylation have also been explored. For instance, chiral Lewis bases have been shown to catalyze the enantioselective aminohydroxylation of ketenes with oxaziridines in a formal [3+2] cycloaddition, producing oxazolidin-4-ones with good diastereoselectivities and enantioselectivities. mdpi.com

| Catalyst System | Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Copper(II) bis(oxazoline) complex | Alkenes (e.g., Styrenes) | 1,3-Oxazolidines | Excellent regioselectivity; provides one regioisomer of the 1,2-amino alcohol. | nih.govthieme-connect.de |

| Iron(II) bis(oxazoline) complex | Alkenes (e.g., Styrenes) | 1,3-Oxazolidines | Complementary regioselectivity to Cu(II) catalysis; highly enantioselective. | nih.govresearchgate.net |

| Chiral Lewis Bases (e.g., N-heterocyclic carbene, cinchona alkaloid) | Ketenes | Oxazolidin-4-ones | Organocatalytic formal [3+2] cycloaddition; good diastereo- and enantioselectivity. | mdpi.com |

Role in Complex Molecule Synthesis and Total Synthesis Endeavors

The unique reactivity of oxaziridines, particularly their ability to act as electrophilic oxygen and nitrogen transfer agents, has made them valuable tools in the synthesis of complex natural products. mdpi.comwikipedia.org Chiral N-sulfonyloxaziridines, such as camphorsulfonyloxaziridines, have been instrumental in key steps of several total synthesis campaigns, most notably for the asymmetric α-hydroxylation of enolates. wikipedia.org

A landmark application of this methodology is found in the total synthesis of Taxol, a potent anti-cancer agent. Both the Holton and Wender groups utilized an asymmetric α-hydroxylation step mediated by a chiral camphorsulfonyloxaziridine to introduce a crucial hydroxyl group with high stereocontrol. wikipedia.org This transformation was pivotal for the successful construction of the complex Taxol framework.

Beyond Taxol, oxaziridine-mediated oxidations have been applied to the synthesis of other structurally intricate alkaloids. For example, in the synthesis of asperlicin (B1663381) and asperlicin C, the Snider group employed an oxaziridine to oxidize an advanced indole (B1671886) intermediate. nih.gov This reaction proceeded to give a high yield of the desired α-alcohol, demonstrating the utility of oxaziridines in the late-stage functionalization of complex scaffolds. nih.gov

The ability of oxaziridines to participate in radical cyclizations has also been harnessed for the construction of complex molecular architectures. Diastereomerically pure oxaziridines have been used to generate bicyclic amides in high yield through a copper(I)-catalyzed intramolecular radical cyclization, showcasing another avenue for their application in complex synthesis. nih.gov

| Complex Molecule | Oxaziridine Reagent Type | Key Transformation | Significance | Reference |

|---|---|---|---|---|

| Taxol | Chiral N-sulfonyloxaziridine (Camphorsulfonyloxaziridine) | Asymmetric α-hydroxylation of an enolate | Installation of a key stereocenter in the core structure. | wikipedia.org |

| Asperlicin and Asperlicin C | N-Sulfonyloxaziridine | Oxidation of an indole intermediate | Efficient late-stage functionalization to form a key α-alcohol. | nih.gov |

| Bicyclic Amides | Diastereomerically pure oxaziridines | Copper(I)-catalyzed intramolecular radical cyclization | Stereodefined construction of complex bicyclic systems. | nih.gov |

Catalytic Asymmetric Transformations Beyond Stoichiometric Reagents

While stoichiometric chiral oxaziridines have proven effective, the development of catalytic asymmetric transformations using achiral oxaziridines or in situ generated chiral oxaziridines represents a more atom-economical and sustainable approach. researchgate.netmdpi.com Significant progress has been made in this area, expanding the repertoire of reactions beyond simple oxygen or nitrogen transfer. nih.gov

Catalytic asymmetric hydroxylation has been a particularly fruitful area of research. The Shibata group reported a pioneering zinc(II)-catalyzed asymmetric hydroxylation of 2-oxindoles using a racemic saccharin-derived oxaziridine as the terminal oxidant, achieving high enantioselectivity. mdpi.com Similarly, a chiral DBFOX-Ph/Ni(II) complex was employed for the catalytic enantioselective hydroxylation of racemic malonates, affording α-hydroxy malonates with excellent yield and enantioselectivity. mdpi.comresearchgate.net These methods provide access to pharmaceutically important chiral building blocks. mdpi.com

The in situ generation of chiral oxaziridines from a catalytic amount of a parent imine has also been a successful strategy. The Ooi group developed an asymmetric catalytic Rubottom oxidation of silyl (B83357) enol ethers where a chiral N-sulfonyl oxaziridine is generated in situ by the oxidation of a chiral α-imino ester with hydrogen peroxide as the terminal oxidant, catalyzed by a triaminoiminophosphorane. mdpi.com

Beyond hydroxylation, catalytic asymmetric cycloadditions have emerged as a powerful tool for constructing heterocyclic scaffolds. Chiral N-heterocyclic carbenes (NHCs) and cinchona alkaloids have been utilized as organocatalysts for the formal [3+2] cycloaddition of ketenes and oxaziridines. mdpi.com This reaction produces a variety of oxazolidin-4-ones in good yields with high diastereo- and enantioselectivities. mdpi.comresearchgate.net These catalytic asymmetric transformations highlight the growing versatility of oxaziridines in modern organic synthesis, moving from stoichiometric reagents to key components in catalytic cycles. researchgate.netmdpi.com

| Transformation | Catalyst System | Oxaziridine Type | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydroxylation | Chiral DBFOX-Zn(II) complex | Racemic saccharin-derived oxaziridine | 3-Substituted-2-oxindoles | Chiral 3-hydroxy-2-oxindoles | mdpi.com |

| Asymmetric Hydroxylation | Chiral DBFOX-Ph/Ni(II) complex | N-Sulfonyloxaziridine | Racemic malonates | Chiral α-hydroxy malonates | mdpi.comresearchgate.net |

| Asymmetric Rubottom Oxidation | L-isoleucine-derived triaminoiminophosphorane | In situ generated from α-imino ester and H₂O₂ | Silyl enol ethers | α-Hydroxy ketones | mdpi.com |

| Formal [3+2] Cycloaddition | Chiral N-heterocyclic carbene or Cinchona alkaloid | N-Sulfonyloxaziridine | Ketenes | Oxazolidin-4-ones | mdpi.com |

Computational and Theoretical Studies on Oxaziridine 2 Carbaldehyde and N Acyl Oxaziridines

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been extensively employed to investigate N-acyl oxaziridines. stanford.edunrel.gov These methods allow for the accurate calculation of molecular properties, reaction energetics, and mechanistic pathways. nrel.gov DFT functionals such as B3LYP and M06-2X, combined with basis sets like 6-31G* or def2-TZVP, are frequently used to balance computational cost and accuracy for these systems. stanford.edunrel.gov

Electronic Structure Analysis

The electronic structure of the oxaziridine (B8769555) ring is significantly influenced by the N-substituent. In N-acyl oxaziridines, the electron-withdrawing nature of the acyl group plays a crucial role. acs.org Topological analyses of the electron localisation function (ELF) and Natural Bond Orbital (NBO) calculations have been applied to study the electronic structure, with a particular focus on the nature of the nitrogen-oxygen bond. researchgate.net

Studies using DFT (M06-2X)/aug-cc-pVTZ level of theory show that the N-O bond is characterized by a V(N,O) attractor, which is a basin of the ELF. researchgate.net This attractor is associated with contributions from several occupied molecular orbitals (MOs), indicating a complex bonding picture. researchgate.net The presence of an N-acyl group significantly lowers the barrier to nitrogen inversion compared to N-alkyl oxaziridines (from 25–32 kcal/mol down to approximately 10.3 kcal/mol). acs.orgresearchgate.net This is attributed to strong stabilizing π-conjugation in the planar transition state for nitrogen inversion. acs.org

Reaction Pathway Elucidation and Transition State Analysis

Computational studies have been vital in mapping the potential energy surfaces for reactions involving N-acyl and related N-sulfonyl oxaziridines. nih.govacs.org For oxygen atom transfer reactions, such as the epoxidation of alkenes, calculations consistently point towards a concerted, asynchronous transition state. nih.govacs.org In this transition state, the cleavage of the N–O bond is more advanced than the formation of the C–O bond. nih.govacs.org This process is accompanied by a significant buildup of partial negative charge on the nitrogen atom. acs.org

DFT calculations have also been used to design highly electron-deficient oxaziridines predicted to be potent oxidants for C-H functionalization. acs.org The transition states for rearrangements are also a key area of study. The thermal rearrangement of oxaziridines to amides can occur through cleavage of the O-N bond. researchgate.net Computational investigation of the rearrangement of N-acyl-2,2-dimethylaziridines, a related three-membered ring system, used DFT/B3LYP methods to map the reaction mechanism, identifying transition states and intermediates leading to various products depending on the reaction conditions. ias.ac.in Similarly, visible-light photoredox-catalyzed rearrangements of oxaziridines to amides have been studied using DFT calculations to provide insight into the reactivity and selectivity of the single electron transfer (SET) pathway. rsc.org

| Reaction Type | Computational Method | Key Findings | Calculated Barrier (kcal/mol) |

|---|---|---|---|

| Nitrogen Inversion (N-acyl oxaziridine) | DFT | Planar transition state stabilized by π-conjugation. acs.orgresearchgate.net | ~10.3 - 10.5 acs.orgresearchgate.net |

| Nitrogen Inversion (N-alkyl oxaziridine) | DFT | High inversion barrier due to lack of conjugation. acs.org | 25 - 32 acs.org |

| Oxygen Transfer to Alkene (N-sulfonyl oxaziridine) | DFT (B3LYP/6-31G*) | Concerted, asynchronous transition state with advanced N-O bond cleavage. nih.govstanford.eduacs.org | 20.1 - 27.2 (Varies with substituent) stanford.edu |

| Thermal Rearrangement to Amide (N-tert-butyl-oxaziridine) | DFT | Transition state involves N-O bond cleavage. researchgate.net | 27 - 35 researchgate.net |

Prediction of Reactivity and Selectivity

Theoretical calculations are powerful tools for predicting the reactivity and selectivity of oxaziridines. nih.gov The reactivity of oxaziridines as electrophilic oxidants is enhanced by electron-withdrawing groups on the nitrogen atom, which stabilize the developing negative charge on the nitrogen in the transition state. nih.govacs.org For instance, DFT calculations were used to design a highly electron-deficient benzoxathiazine-based oxaziridine that was predicted to be a viable oxidant for C–H functionalization. acs.org

Analysis of Bonding and Orbital Interactions (e.g., Natural Bond Orbital (NBO), Localized Molecular Orbital Energy Decomposition Analysis (LMOEDA))

Natural Bond Orbital (NBO) analysis is a standard method applied to understand bonding and orbital interactions in molecules like oxaziridines. uni-muenchen.denih.gov It transforms the complex wavefunction into a localized picture of chemical bonds and lone pairs, corresponding to the familiar Lewis structure concept. uni-muenchen.denih.gov A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, which are evaluated using second-order perturbation theory. uni-muenchen.de

In a study of an N-boryl-substituted oxaziridinone, NBO analysis revealed that the pyramidal nitrogen atom is a poorer electron donor towards the boron compared to a planar nitrogen in an aminoborane. nih.gov The analysis also showed that the lone pairs on the nitrogen and oxygen of the three-membered ring donate electron density into the antibonding π* orbital of the carbonyl group. nih.gov For the oxaziridine molecule itself, topological analysis combined with NBO calculations has been used to probe the nature of the N-O bond. researchgate.net The NBO analysis of the N-O bond in a borylated oxaziridinone showed it was comprised of natural atomic hybrids with very high (96%) p-character, which helps to explain the unusually long N-O bond length in that specific system. nih.gov

| Interacting Orbitals (Donor -> Acceptor) | System | Interaction Type | Significance |

|---|---|---|---|

| N lone pair -> π(C=O) | N-Acyl Oxaziridine | n -> π | Stabilizes the planar transition state for nitrogen inversion. acs.org |

| N/O lone pairs -> π(C=O) | N-Boryl Oxaziridinone | n -> π | Delocalization of electron density within the ring system. nih.gov |

| σ(C-H) -> σ(N-O) | Oxaziridine | σ -> σ | Weakens the N-O bond, contributing to its reactivity. |

Photochemistry Investigations (e.g., Excited States, Non-Radiative Decay Pathways)

The photochemical behavior of nitrones leading to oxaziridines, and the subsequent photochemical reactions of oxaziridines, have been investigated computationally. researchgate.netias.ac.in These studies often employ multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) theory, as DFT can be unreliable for describing excited states and conical intersections. ias.ac.in

Computational studies on open-chain conjugated nitrones with electron-withdrawing groups predict an initial photo-excitation to a planar singlet state. ias.ac.in This is followed by a non-radiative decay channel through a conical intersection (CI), which is a point where two electronic states are degenerate, facilitating rapid internal conversion back to the ground state. researchgate.netias.ac.in Following the decay from the CI, the system can evolve towards an oxaziridine geometry. ias.ac.in

The reverse process, the photochemical ring-opening of oxaziridines to nitrones, has also been studied. researchgate.net The process can involve excitation to S2 and S3 states, followed by decay through conical intersections that lead back to the nitrone. researchgate.net The strain in the three-membered ring can lead to photochemical decomposition through either O-N bond cleavage to form an amide or C-O bond cleavage to yield a nitrone. researchgate.net The development of multi-modality theranostic systems has leveraged the non-radiative decay pathways of specific fluorophores, demonstrating how energy dissipation from excited states can be harnessed. nih.gov While not focused on oxaziridine-2-carbaldehyde specifically, these principles of boosting and utilizing non-radiative decay are broadly applicable in photochemistry. nih.govweitangligroup.com

Future Research Directions and Emerging Trends in Oxaziridine 2 Carbaldehyde Chemistry

Development of Novel Catalytic Systems for Asymmetric Transformations

While asymmetric catalysis involving oxaziridines is a growing field, it is still considered to be in its early stages of development. mdpi.com Future research will likely focus on creating more efficient and selective catalytic systems for transformations involving oxaziridine-2-carbaldehyde, moving beyond the use of stoichiometric chiral reagents. mdpi.com

Key areas for development include:

Transition Metal Catalysis: The use of inexpensive, earth-abundant first-row transition metals is a promising avenue. For instance, novel iron(II) bis(oxazoline) complexes have been shown to catalyze the highly regioselective and enantioselective oxyamination of alkenes using N-sulfonyl oxaziridines. nih.gov Future work could adapt such systems for this compound, where the aldehyde group might serve as a coordinating moiety to the metal center, influencing stereoselectivity. The development of catalysts that can control regioselectivity is crucial, as demonstrated by the complementary reactivity of copper(II) and iron(II) catalysts in oxaziridine-mediated oxyamination reactions, which allows access to different regioisomers of 1,2-aminoalcohols. nih.gov

Organocatalysis: Chiral organocatalysts, such as N-heterocyclic carbenes (NHCs) and aminobenzamides, have been successfully employed in formal [3+2] cycloadditions and asymmetric α-hydroxylation reactions with other oxaziridines. mdpi.comnih.gov Research into catalysts that can specifically recognize and interact with the formyl group of this compound could lead to new asymmetric transformations. For example, chiral Lewis base catalysts could be designed to activate the oxaziridine (B8769555) ring while simultaneously coordinating to the aldehyde, thereby creating a highly organized transition state for enhanced stereocontrol. mdpi.com

Dual Catalytic Systems: Combining metal and organocatalysts, or employing photoredox catalysis, could unlock novel reaction pathways. Visible-light photoredox catalysis has been used for the [3+2] cycloaddition of oxaziridines with alkynes, offering a greener and more atom-economical approach. mdpi.com Applying these methods to this compound could enable new types of bond formations under mild conditions.

| Catalyst Type | Example Catalyst System | Target Reaction | Potential Advantage for this compound |

| Transition Metal | Iron(II) bis(oxazoline) complexes nih.gov | Asymmetric Oxyamination | Earth-abundant metal; potential coordination with formyl group for enhanced stereocontrol. |

| Organocatalyst | Chiral N-heterocyclic carbenes (NHCs) mdpi.com | Formal [3+2] Cycloaddition | Metal-free catalysis; specific non-covalent interactions with the substrate. |

| Organocatalyst | Chiral Aminobenzamides nih.gov | Asymmetric α-hydroxylation | High enantioselectivity for α,α-disubstituted aldehydes. |

| Photoredox | Visible-light photocatalysts mdpi.com | [3+2] Cycloaddition | Mild, green reaction conditions; activation of novel reaction pathways. |

Exploration of New Reaction Modalities and Substrate Scope

The reactivity of oxaziridines as electrophilic oxygen and nitrogen transfer agents is well-established. mdpi.com However, the unique structure of this compound invites the exploration of new reaction types and an expanded range of substrates.

Future research should investigate:

Dual Reactivity: The aldehyde group can act as an electrophilic site or a directing group. Research could explore tandem reactions where the oxaziridine moiety reacts first (e.g., in an amination or oxidation), followed by a subsequent transformation of the aldehyde in situ. This could provide rapid access to complex, multifunctional molecules.

Intramolecular Transformations: The proximity of the aldehyde to the oxaziridine ring could facilitate novel intramolecular rearrangements or cycloadditions, potentially triggered by light, heat, or a catalyst. wikipedia.orgchinesechemsoc.org Such reactions could lead to the stereoselective synthesis of complex heterocyclic scaffolds that would be difficult to access through other means.

Expanding Substrate Scope: Current research has demonstrated the electrophilic N-transfer of oxaziridines to various donor-acceptor carbon substrates, leading to aziridines, azetidines, and other N-heterocycles. researchgate.netresearchgate.net A systematic study of the reactions of this compound with a broader range of nucleophiles and substrates is needed. This includes more complex alkenes, alkynes, enolates, and organometallic reagents to fully map its synthetic utility. nih.gov For example, the reaction with ketenes in the presence of a chiral Lewis base has been shown to produce oxazolidin-4-ones with good stereoselectivity. mdpi.com

Cycloaddition Reactions: Oxaziridines can participate in [3+2] cycloaddition reactions with various partners like alkenes, alkynes, and heterocumulenes to form five-membered rings such as isoxazolidines and oxazolidin-4-ones. mdpi.comwikipedia.org Exploring these reactions for this compound could yield novel heterocyclic structures bearing a formyl group, ready for further derivatization.

Integration with Flow Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, safety, and efficiency. mdpi.com Applying green chemistry principles to the synthesis and application of this compound is a critical area for future development.

Key trends include:

Flow Chemistry: Continuous flow synthesis offers significant advantages for handling reactive or potentially unstable intermediates like oxaziridines. nih.gov The high surface-area-to-volume ratio in microreactors allows for precise control over reaction temperature and time, minimizing the formation of byproducts and improving safety. nih.gov Future research could develop a flow-based process for the synthesis of this compound and its immediate use in a subsequent reaction step (a "flow-batch" or fully continuous approach), avoiding isolation of the potentially sensitive intermediate. nih.govdurham.ac.uk

Sustainable Solvents and Catalysts: The development of synthetic protocols that utilize environmentally benign solvents, such as cyclopentyl methyl ether (CPME), or even solvent-free conditions, is a key goal. mdpi.comnih.gov Similarly, replacing stoichiometric reagents with catalytic systems, particularly those based on non-toxic, earth-abundant metals or organocatalysts, aligns with the principles of green chemistry. nih.govresearchgate.net

Atom Economy: Designing reactions that are highly atom-economical, such as cycloadditions and rearrangements, will be a priority. mdpi.com These reactions incorporate a majority of the atoms from the reactants into the final product, minimizing waste. researchgate.net

| Approach | Benefit | Relevance to this compound |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, easy scalability. nih.govdurham.ac.uk | In situ generation and use of the potentially unstable oxaziridine, minimizing decomposition and handling risks. |

| Green Solvents | Reduced environmental impact and toxicity. mdpi.comnih.gov | Development of synthesis and reaction protocols in renewable or less hazardous solvents. |

| Catalysis | Reduced waste, lower energy consumption, potential for recycling. researchgate.net | Replacing stoichiometric oxidants or chiral auxiliaries with catalytic, recyclable systems. |

| Atom Economy | Maximizes incorporation of reactant atoms into the product, minimizing waste. mdpi.com | Focus on cycloaddition and rearrangement reactions that are inherently more efficient. |

Advanced Computational Modeling for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical transformations. researchgate.net Applying these methods to this compound chemistry can accelerate discovery and optimization.

Future computational studies should focus on:

Mechanism Elucidation: Modeling the transition states of potential reactions can provide deep insight into the factors controlling reactivity and selectivity. For example, computations can clarify why nitrogen versus oxygen transfer occurs under different conditions or with different substrates. nih.gov

Rational Catalyst Design: Computational modeling can be used to design new chiral catalysts that are specifically tailored to bind to this compound. By modeling the interactions between the substrate (including the key formyl group) and the catalyst in the transition state, researchers can rationally design catalysts with optimized steric and electronic properties for maximum stereoselectivity.

Predicting Reactivity: Calculations can predict the stability of this compound and its derivatives, as well as the energy barriers for various reaction pathways. nih.gov This predictive power can help guide experimental efforts, prioritizing reactions that are computationally predicted to be favorable and selective, thus saving time and resources. For example, modeling can help understand the stereoelectronic effects that govern rearrangement reactions, allowing for the predictable synthesis of specific isomers. wikipedia.org

Q & A

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in biological studies involving this compound?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to EC/IC determinations. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when publishing data on this compound’s toxicity?

- Methodological Answer : Follow OECD test guidelines (e.g., Acute Toxicity 423) for in vivo studies. Disclose conflicts of interest and funding sources. Include negative results to avoid publication bias. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) in data repositories .

Q. What elements are essential for a rigorous methodology section in papers involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.